molecular formula C24H24N4O3 B2746141 5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-02-5

5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2746141
CAS No.: 2034531-02-5
M. Wt: 416.481
InChI Key: JMSNTOLJIIADJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex molecule featuring a tricyclic core fused with a benzoylpiperidine moiety.

Properties

IUPAC Name

5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-22(17-6-2-1-3-7-17)26-13-9-18(10-14-26)23(30)27-15-11-20-19(16-27)24(31)28-12-5-4-8-21(28)25-20/h1-8,12,18H,9-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSNTOLJIIADJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. This intermediate can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzoyl group . The final step involves the cyclization of the intermediate with appropriate reagents to form the dipyridopyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound’s inferred characteristics with those of three analogs from the evidence:

Research Findings and Implications

Activity Trends: Thiazolo-pyrimidines (11a, 11b) exhibit moderate yields and thermal stability, suggesting suitability for further derivatization. The cyano group in 11b may enhance interaction with enzymatic active sites, a feature the target compound could mimic via its carbonyl groups .

Synthetic Challenges :

  • Compound 2’s synthesis () required trifluoroacetic acid (TFA) and prolonged stirring, indicating that the target compound’s benzoylpiperidine moiety might demand similar acidic conditions or coupling agents .

Biological Potential: Quinazoline derivatives like compound 12 are known for anticancer and antimicrobial activities. The target compound’s triaza core could offer analogous pharmacophore features but with improved selectivity due to its unique topology .

Biological Activity

The compound 5-(1-benzoylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound contains a complex structure characterized by a benzoylpiperidine moiety and a triazatricyclo framework. Its unique structure contributes to its interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, benzoylpiperidine derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : The benzoylpiperidine fragment is known to interact with multiple biological pathways, including apoptosis induction and cell cycle arrest.
  • Case Study : A derivative of benzoylpiperidine demonstrated antiproliferative effects on human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . The triazatricyclo structure may enhance these effects through improved binding affinity to cancer-related targets.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways:

  • O-GlcNAc Hydrolase Inhibition : Compounds with similar configurations have been identified as OGA inhibitors, which are crucial for regulating glycosylation processes in cells . This inhibition can lead to altered cellular signaling and may contribute to the anticancer effects observed.

Table of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9 - 75.3
AntiproliferativeOVCAR-3 (Ovarian Cancer)31.5 - 43.9
Enzyme InhibitionOGANot specified

Mechanistic Insights

The binding interactions of the compound with target proteins have been explored through molecular docking studies:

  • Binding Affinity : The benzoyl portion of the compound is hypothesized to engage in lipophilic interactions within the active site of target enzymes, while the piperidine ring may stabilize the overall conformation required for effective inhibition.
  • Selectivity : Some derivatives have shown selectivity for certain enzymes over others, indicating potential for targeted therapeutic applications.

Q & A

Basic: What are the critical considerations for designing a multi-step synthesis route for this compound?

Answer:
The synthesis of this tricyclic compound requires careful optimization of reaction conditions at each step. Key considerations include:

  • Reagent selection : Use Boc-protected intermediates (e.g., tert-butoxycarbonyl-piperidine derivatives) to stabilize reactive groups during coupling reactions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, acetonitrile) at 80–115°C are often used for cyclization steps to ensure regioselectivity .
  • Purification : Silica gel chromatography or recrystallization is critical to isolate intermediates with >93% purity, as impurities can derail subsequent steps .
  • Yield optimization : Multi-step reactions (e.g., benzoylation, cyclization) typically yield 57–68% final product, requiring iterative adjustments to stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the tricyclic core and substituent positions. For example, chemical shifts near δ 7.3–8.1 ppm confirm aromatic protons, while δ 2.3–4.5 ppm correlate with piperidine and carbonyl groups .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N, if applicable) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ matching theoretical mass within 0.001 Da) .
  • Melting Point (mp) : Sharp mp ranges (e.g., 162–166°C) indicate purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 60°C to identify dynamic processes .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., distinguishing benzoyl vs. tricyclic aromatic protons) through correlation spectroscopy .
  • X-ray Crystallography : Resolve stereochemical ambiguities by determining the crystal structure of a heavy-atom derivative (e.g., brominated analog) .
  • Computational Modeling : Compare experimental IR/MS data with DFT-calculated spectra to validate tautomeric forms .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing benzoyl with 4-bromobenzoyl or altering the tricyclic core ).
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) using IC₅₀ or MIC values to correlate structural changes with potency .
  • Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., ATP-binding pockets) and guide rational design .
  • ADME Profiling : Assess pharmacokinetics via in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize candidates .

Advanced: How can low yields in the final cyclization step be mitigated?

Answer:
Low yields (e.g., <50%) in cyclization often stem from steric hindrance or competing side reactions. Solutions include:

  • Catalyst Screening : Test Pd, Cu, or organocatalysts to enhance ring-closing efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing decomposition .
  • Protecting Group Strategy : Use temporary groups (e.g., tert-butyl esters) to shield reactive sites during intermediate steps .
  • Solvent Optimization : Switch from acetic acid to toluene/DMF mixtures to improve solubility of bulky intermediates .

Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity?

Answer:

  • Enzyme Inhibition Assays : Measure inhibition of proteases or kinases via fluorogenic substrates (e.g., IC₅₀ determination using FRET-based kits) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing activity .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria to determine MIC values .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) to purified proteins .

Advanced: How can computational tools guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • QSAR Modeling : Train models on analog datasets to predict logP, solubility, and bioavailability .
  • Metabolism Prediction : Use software like MetaSite to identify metabolic soft spots (e.g., piperidine N-debenzoylation) .
  • Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., genotoxic benzofuran moieties) .
  • Free Energy Calculations : Compute binding free energy (ΔG) to prioritize analogs with enhanced target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.